molecular formula C26H25N3O4S2 B11637742 Ethyl 5-{[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Ethyl 5-{[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B11637742
M. Wt: 507.6 g/mol
InChI Key: SNKRYBASQJPAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine core.

    Introduction of the Allyl and Phenyl Groups: The allyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a nucleophilic substitution reaction.

    Formation of the Pyrrole Carboxylate: The final step involves the formation of the pyrrole carboxylate through a condensation reaction with ethyl acetoacetate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl and pyrrole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and epoxides.

    Reduction: Alcohols and reduced thienopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The thienopyrimidine core is particularly interesting for its bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s effects are mediated through binding to these targets, altering their activity or function, and thereby modulating cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-{[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar in structure but with variations in the substituents on the thienopyrimidine or pyrrole rings.

    This compound: Another derivative with different functional groups attached to the core structure.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Biological Activity

Ethyl 5-{[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Formula and Weight

  • Molecular Formula : C26H25N3O4S
  • Molecular Weight : 473.6 g/mol

Structural Features

The compound features a pyrrole core substituted with various functional groups, including a thieno[2,3-D]pyrimidine moiety. The presence of sulfur and multiple aromatic rings contributes to its biological profile.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, thieno[2,3-D]pyrimidines have been reported to possess antibacterial and antifungal properties due to their ability to inhibit key enzymes in microbial metabolism.

Anticancer Activity

Studies have suggested that ethyl derivatives of thieno[2,3-D]pyrimidines can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of cell cycle regulators. For example, compounds related to our target have shown efficacy against various cancer cell lines in vitro, demonstrating IC50 values in the micromolar range.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, certain thieno derivatives have been documented to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, a series of thieno[2,3-D]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 15 µM .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial effects of thieno derivatives. The results indicated that certain modifications to the thieno structure enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for some derivatives .

Biological Activity Overview

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AnticancerInduction of apoptosis
Enzyme InhibitionDHFR inhibition

Properties

Molecular Formula

C26H25N3O4S2

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 2,4-dimethyl-5-[2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C26H25N3O4S2/c1-5-12-29-24(31)21-18(17-10-8-7-9-11-17)13-34-23(21)28-26(29)35-14-19(30)22-15(3)20(16(4)27-22)25(32)33-6-2/h5,7-11,13,27H,1,6,12,14H2,2-4H3

InChI Key

SNKRYBASQJPAIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.